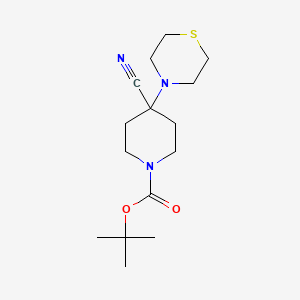

Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate

Description

Nomenclature and Structural Classification

Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate possesses the Chemical Abstracts Service registry number 1706460-93-6 and adheres to the molecular formula C₁₅H₂₅N₃O₂S. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's hierarchical structural organization, beginning with the tert-butyl protecting group attached to the carboxylate functionality, followed by the central piperidine ring system bearing both cyano and thiomorpholine substituents at the 4-position.

The compound's molecular architecture can be systematically analyzed through its constituent heterocyclic components. The central piperidine ring adopts a six-membered saturated nitrogen heterocycle configuration, while the thiomorpholine moiety represents a six-membered saturated heterocycle containing both nitrogen and sulfur atoms in a 1,4-relationship. The thiomorpholine component specifically constitutes a thio analog of morpholine, where the oxygen atom has been replaced by sulfur, resulting in enhanced lipophilicity characteristics.

Structural analysis reveals the compound's classification within multiple chemical categories. As a piperidine derivative, it belongs to the broader family of nitrogen-containing heterocycles that form the backbone of numerous pharmaceutical agents. The presence of the thiomorpholine functionality classifies it among organosulfur compounds, while the cyano substituent places it within the nitrile functional group category. The tert-butyl carboxylate protecting group further categorizes this molecule as a masked carboxylic acid derivative, commonly employed in synthetic organic chemistry for selective functional group transformations.

| Structural Parameter | Specification |

|---|---|

| Molecular Formula | C₁₅H₂₅N₃O₂S |

| Molecular Weight | 311.44 grams per mole |

| Chemical Abstracts Service Number | 1706460-93-6 |

| Simplified Molecular Input Line Entry System | O=C(N1CCC(N2CCSCC2)(C#N)CC1)OC(C)(C)C |

| Heterocyclic Components | Piperidine, Thiomorpholine |

| Functional Groups | Carboxylate ester, Nitrile, Tertiary amine |

Historical Context and Discovery Pathways

The development of this compound emerges from the broader historical context of piperidine derivative synthesis and thiomorpholine chemistry evolution. The foundational work on piperidine derivatives traces back to the systematic studies of 4-phenylpiperidine compounds, exemplified by the synthesis of ethyl ester of N-methyl-4-phenyl-4-piperidinecarboxylic acid by O. Eisleb in 1939. This pioneering research established the synthetic methodologies for creating quaternary carbon centers within piperidine frameworks, laying the groundwork for subsequent developments in this chemical space.

The incorporation of cyano functionality into piperidine systems follows established protocols developed for 4-cyanopiperidine synthesis, which involves dehydration reactions of isonipecotamide precursors. Historical methods for 4-cyanopiperidine preparation have utilized phosphorus-based dehydrating agents and various solvent systems to achieve efficient nitrile formation. These synthetic approaches provided the foundational chemistry necessary for the development of more complex cyano-substituted piperidine derivatives.

Thiomorpholine chemistry development represents a parallel historical trajectory, with significant contributions from researchers investigating sulfur-containing heterocycles as morpholine analogs. The systematic study of thiomorpholine derivatives gained prominence due to their enhanced lipophilicity properties and their utility as metabolically soft spots in drug development. Research by Yıldız Uygun Cebeci and colleagues demonstrated the versatility of thiomorpholine scaffolds in medicinal chemistry applications, particularly in the synthesis of compounds with antitubercular and acetylcholinesterase activity.

The convergence of these synthetic methodologies led to the development of complex multi-heterocyclic systems like this compound. The compound represents an evolution in synthetic organic chemistry where multiple functional groups and heterocyclic moieties are combined to create molecules with enhanced pharmacological potential. The use of tert-butyl protecting groups in carboxylate chemistry further reflects the sophisticated protecting group strategies developed throughout the twentieth century for selective organic transformations.

Academic Relevance in Organic and Medicinal Chemistry

This compound occupies a significant position within contemporary medicinal chemistry research, particularly in the context of compound library synthesis and pharmaceutical development. The molecule's structural complexity makes it valuable as a synthetic intermediate for developing bioactive compounds with diverse pharmacological profiles. Research investigations have highlighted its potential applications in neuropharmacology, where the combination of piperidine and thiomorpholine functionalities may interact with neurotransmitter systems and biochemical pathways.

The compound's academic significance extends to its role in structure-activity relationship studies, where researchers systematically modify its constituent heterocyclic components to optimize biological activity. The thiomorpholine moiety serves as a replacement for morpholine groups in drug development, offering increased lipophilicity while maintaining structural integrity. This substitution strategy has proven valuable in optimizing drug-like properties and enhancing membrane permeability characteristics in pharmaceutical compounds.

Within synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecular architectures. The tert-butyl carboxylate protecting group enables selective deprotection reactions, allowing for subsequent coupling reactions and functional group transformations. The cyano functionality provides additional synthetic versatility, serving as a precursor for various nitrogen-containing functional groups including amines, amides, and carboxylic acids through established synthetic protocols.

Recent academic research has explored the compound's utility in targeted protein degradation applications, where bifunctional molecules are designed to induce selective protein degradation through the ubiquitin-proteasome system. The structural rigidity introduced by the multicyclic framework may impact three-dimensional orientation in degrader molecules, potentially influencing ternary complex formation and optimization of drug-like properties. These investigations represent cutting-edge applications in chemical biology and therapeutic development.

| Research Application | Chemical Rationale | Academic Significance |

|---|---|---|

| Structure-Activity Relationship Studies | Systematic modification of heterocyclic components | Understanding pharmacological optimization |

| Synthetic Intermediate Development | Multiple reactive sites for diversification | Enabling complex molecule synthesis |

| Lipophilicity Enhancement | Thiomorpholine substitution for morpholine | Improved membrane permeability |

| Protecting Group Chemistry | Tert-butyl carboxylate selectivity | Facilitating multi-step synthesis |

| Targeted Protein Degradation | Structural rigidity for molecular orientation | Advancing chemical biology applications |

Properties

IUPAC Name |

tert-butyl 4-cyano-4-thiomorpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-14(2,3)20-13(19)17-6-4-15(12-16,5-7-17)18-8-10-21-11-9-18/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSGUOFQRPOTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dehydration of Isonipecotamide

- Isonipecotamide is dehydrated using thionyl chloride in the presence of a formamide diluent such as dibutylformamide.

- The reaction is carried out in an organic solvent like n-propyl acetate at controlled temperatures (~20 °C).

- The process yields 4-cyanopiperidine hydrochloride as a solid, which can be isolated by filtration and washing.

- This method offers high yield (up to ~79%) and purity (>95%) and is more economical and ecological compared to older methods involving phosphorus oxychloride and multiple workup steps.

Table 1: Representative Data for Dehydration of Isonipecotamide to 4-Cyanopiperidine Hydrochloride

| Entry | Isonipecotamide (g) | Dibutylformamide (g) | Thionyl Chloride (g) | Solvent (mL) | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 10 | 11.9 | 18.9 | 50 (n-propyl acetate) | 20 | 18 | 73 | 95 |

| 2 | 92.8 | 111.56 | 175.46 | 450 (n-propyl acetate) | 20 | 18 | 79.1 | 98.1 |

| 3 | 5 | 0.29 (DMF) | 13.9 | 40 (n-propyl acetate) | 10-20 | 38 + 21 | 73.3 | 92.2 |

Note: DMF = dimethylformamide; yields based on theoretical maximum.

Protection of Piperidine Nitrogen with tert-Butyl Carbamate

- The nitrogen atom of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

- This step is often performed after or during the formation of the cyano group to stabilize the molecule and facilitate purification.

- Typical conditions involve reacting the amine with di-tert-butyl dicarbonate in an organic solvent such as ethyl acetate or methanol, often in the presence of a base like triethylamine or DIPEA.

- The Boc group can be removed later if required by acidic treatment (e.g., HCl in dioxane).

Representative Synthetic Route Summary

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Dehydration of isonipecotamide to 4-cyanopiperidine hydrochloride | Thionyl chloride, dibutylformamide, n-propyl acetate, 20 °C, 18 h | 4-Cyanopiperidine hydrochloride solid, 73–79% yield |

| 2 | Boc protection of piperidine nitrogen | Di-tert-butyl dicarbonate, base, solvent | tert-Butyl 4-cyanopiperidine-1-carboxylate |

| 3 | Introduction of thiomorpholine substituent at 4-position | Nucleophilic substitution or coupling with thiomorpholine derivatives | tert-Butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate |

Additional Notes and Research Findings

- The use of dibutylformamide as a diluent in the dehydration step improves reaction control and product purity.

- The Boc protection step is crucial for isolating stable intermediates and facilitating downstream functionalization.

- The thiomorpholine substituent introduction can be tailored by selecting appropriate thiol or amine precursors, enabling structural diversity.

- The overall synthetic approach balances yield, purity, and operational simplicity, making it suitable for scale-up in pharmaceutical intermediate production.

Chemical Reactions Analysis

Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group and cyano group play crucial roles in its reactivity and binding affinity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate with structurally related piperidine and thiomorpholine derivatives, focusing on synthesis, physicochemical properties, and functional applications.

Structural Analogues and Substituent Effects

Physicochemical and Spectral Properties

- Target Compound: Expected IR peaks: C≡N stretch (~2250 cm⁻¹), C=O (Boc, ~1700 cm⁻¹), and C-S (thiomorpholine, ~650 cm⁻¹). Stability: Boc protection reduces amine reactivity; sulfur in thiomorpholine may increase oxidation susceptibility compared to morpholine analogs .

Comparative Data :

- tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10):

- Melting point: Not reported.

- HRMS: [M+H]⁺ = 322.1203; IR confirms C=O (1720 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) . tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate:

- NMR: Amino protons at δ 1.5–2.0 ppm; cyano carbon at ~120 ppm in ¹³C NMR.

- Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to Boc group .

Biological Activity

Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate (TBTC) is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.4 g/mol. Its unique structure incorporates a thiomorpholine ring, which contributes to its biological activity. This article explores the biological activity of TBTC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of TBTC can be represented as follows:

Pharmacological Properties

TBTC has shown potential in various biological assays, primarily due to its interactions with specific receptors and enzymes.

1. Antimicrobial Activity

Research indicates that TBTC exhibits antimicrobial properties , particularly against certain strains of bacteria and fungi. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

2. Cytotoxicity

Studies have assessed the cytotoxic effects of TBTC on cancer cell lines. The compound has been shown to induce apoptosis in various cancer cells, suggesting potential as an anticancer agent. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

The biological activity of TBTC is attributed to its ability to interact with multiple molecular targets:

- Receptor Binding : TBTC may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic processes, which could contribute to its therapeutic effects.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, TBTC was tested against a panel of bacterial strains. Results indicated that TBTC had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A study conducted by researchers at the University of Arizona explored the anticancer properties of TBTC on human breast cancer cell lines. The findings revealed that TBTC reduced cell viability by 70% at a concentration of 50 µM after 48 hours, indicating significant cytotoxicity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H25N3O2S |

| Molecular Weight | 311.4 g/mol |

| Antimicrobial Activity | MIC = 32 µg/mL (S. aureus) |

| Cytotoxicity (Breast Cancer) | IC50 = 50 µM |

Q & A

Q. What are the key considerations for synthesizing tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including nucleophilic substitution, thiomorpholine ring formation, and tert-butyl carbamate protection. Key steps include:

- Cyano group introduction : Use potassium thiocyanate or cyanide sources under controlled pH to avoid side reactions.

- Thiomorpholine formation : Optimize sulfur-containing reagents (e.g., thiols) with temperature control (e.g., 60–80°C) to minimize disulfide byproducts .

- Boc protection : Employ di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with a base like DMAP to ensure high yields .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC or HPLC .

Q. How should researchers safely handle this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Ventilation : Ensure local exhaust ventilation to prevent inhalation of dust/aerosols.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm piperidine/thiomorpholine ring protons and tert-butyl group signals (δ ~1.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths/angles.

- Software tools : SHELX for structure solution (direct methods) and refinement (full-matrix least-squares) . WinGX/ORTEP for visualizing anisotropic displacement parameters and hydrogen-bonding networks .

- Challenges : Address disorder in tert-butyl or thiomorpholine groups by refining occupancy factors and applying restraints .

Q. What computational strategies can predict the compound’s reactivity and intermolecular interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, focusing on the cyano group’s electrophilicity .

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Validate with MD simulations (AMBER/CHARMM) to assess stability .

- Hydrogen-bond analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to classify interactions in crystal packing .

Q. How do competing reaction pathways impact the synthesis of analogs with modified thiomorpholine rings?

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N in thiomorpholine) to track ring-opening/formation pathways via LC-MS .

- Kinetic profiling : Monitor intermediates by in-situ IR spectroscopy (e.g., C≡N stretch at ~2200 cm⁻¹) to identify rate-limiting steps.

- Byproduct mitigation : Adjust solvent polarity (e.g., switch from THF to DMF) to suppress dimerization or over-alkylation .

Q. What strategies address discrepancies in biological activity data across studies using this compound?

- Dose-response validation : Re-test activity in standardized assays (e.g., IC₅₀ in enzyme inhibition) with internal controls .

- Metabolic stability : Assess hepatic microsomal degradation (e.g., human S9 fraction) to rule out false negatives from rapid clearance .

- Batch variability : Compare NMR and HPLC data across batches to ensure structural consistency .

Methodological Notes

- Safety protocols : Follow GHS guidelines for hazard communication, even if toxicity data is incomplete .

- Data interpretation : Cross-validate crystallographic and computational results with experimental NMR/IR data to minimize model bias .

- Open-source tools : Utilize PubChem (CID: [insert]) for property predictions and structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.